![molecular formula C20H16F7NO2 B140416 (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine CAS No. 380499-07-0](/img/structure/B140416.png)
(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine
描述
(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine is a useful research compound. Its molecular formula is C20H16F7NO2 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine, commonly referred to as Aprepitant or its derivatives, is a potent antagonist of the human neurokinin-1 (hNK1) receptor. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and antiemetic properties.
- Molecular Formula : C20H16F7NO2
- Molecular Weight : 435.34 g/mol
- CAS Number : 380499-07-0
- Solubility : Soluble in chloroform and ethyl acetate; appears as an off-white solid .
Aprepitant acts primarily by inhibiting the binding of substance P to the NK1 receptor. This receptor plays a crucial role in mediating pain, inflammation, and nausea. By blocking this receptor, Aprepitant effectively reduces these physiological responses.
Antiemetic Effects
Aprepitant is widely recognized for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting (CINV). It has shown efficacy in various clinical settings:
- Clinical Studies : In a randomized controlled trial involving patients undergoing chemotherapy, Aprepitant significantly reduced the incidence of acute and delayed nausea compared to placebo .
Anticancer Properties
Recent research has highlighted the potential anticancer effects of Aprepitant:
- Inhibition of Tumor Growth : Studies indicate that Aprepitant can inhibit metastasis and tumor growth in patient-derived xenografts and breast cancer cell lines. The compound has been shown to impair tumor growth through its action on the NK1 receptor .
- Case Study : In a study involving breast cancer patients, those treated with Aprepitant exhibited reduced tumor progression compared to those receiving standard care alone .
Neuroprotective Effects
Aprepitant has demonstrated neuroprotective properties in animal models:
- Intracerebral Hemorrhage Model : In studies involving intracerebral hemorrhage, Aprepitant treatment resulted in reduced neurological impairment and neuronal death .
Pharmacokinetics
Aprepitant is characterized by good oral bioavailability and central nervous system penetration. Its pharmacokinetic profile indicates a half-life suitable for once-daily dosing, making it convenient for patient use .
Summary of Biological Activities
科学研究应用
Pharmaceutical Applications
This compound is primarily recognized as an impurity or intermediate in the production of antiemetic drugs, particularly Aprepitant and its derivatives. Aprepitant is used to prevent nausea and vomiting caused by chemotherapy and surgery.
Antiemetic Drug Development
The compound plays a crucial role in the synthesis of Aprepitant and its analogs. Aprepitant functions as a neurokinin-1 (NK1) receptor antagonist, effectively blocking the action of substance P, which is involved in the vomiting reflex. The presence of (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine in formulations can influence the efficacy and safety profiles of these medications.
Research on Structure-Activity Relationships (SAR)
Studies have shown that modifications to the oxazine ring and the substitution patterns on the phenyl groups can significantly affect biological activity. Research into SAR has utilized this compound to explore how variations impact receptor binding affinity and therapeutic outcomes.
Analytical Applications
The compound serves as a reference standard in analytical chemistry for quality control during the synthesis of Aprepitant. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor its levels during production processes.
Case Study 1: Efficacy in Chemotherapy-Induced Nausea
A clinical study evaluated the effectiveness of Aprepitant in combination with other antiemetics for patients undergoing chemotherapy. The results indicated that patients receiving Aprepitant had significantly lower rates of nausea compared to those receiving traditional therapies alone. The presence of this compound as an impurity was closely monitored throughout this study to ensure drug safety and efficacy.
Case Study 2: Development of Novel NK1 Antagonists
Research teams have synthesized new NK1 receptor antagonists based on the structure of Aprepitant. By incorporating variations of this compound into their designs, they were able to enhance potency and selectivity for NK1 receptors. These innovations are crucial for developing next-generation antiemetic therapies.
属性
IUPAC Name |
(6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,18H,6-7H2,1H3/t11-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSCFXAHZBOCH-ADLMAVQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=NCCO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=NCCO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437709 | |
Record name | AG-F-33940 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380499-07-0 | |
Record name | (2R)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380499070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG-F-33940 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-3-(4-FLUOROPHENYL)-5,6-DIHYDRO-2H-1,4-OXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EA8GN2BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。